molecular formula C7H3ClFNO3 B1394087 3-Fluoro-2-nitrobenzoyl chloride CAS No. 1214343-72-2

3-Fluoro-2-nitrobenzoyl chloride

Cat. No. B1394087
M. Wt: 203.55 g/mol
InChI Key: VVFRPFIZSXRDJH-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrobenzoyl chloride is a chemical compound with the CAS Number: 1214343-72-2 . It has a molecular weight of 203.56 and its IUPAC name is 3-fluoro-2-nitrobenzoyl chloride .


Molecular Structure Analysis

The InChI code for 3-Fluoro-2-nitrobenzoyl chloride is 1S/C7H3ClFNO3/c8-7(11)4-2-1-3-5(9)6(4)10(12)13/h1-3H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Fluoro-2-nitrobenzoyl chloride has a molecular weight of 203.56 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

1. Solvolysis Studies

A kinetic study was conducted on the solvolysis of various benzyl and benzoyl halides, including o-nitrobenzoyl chloride (Park et al., 2019). This study revealed that the solvolysis reactions of o-nitrobenzoyl chloride were significantly affected by the presence of aqueous fluoroalcohol, demonstrating its distinct kinetic behavior compared to other isomers. This research contributes to understanding the solvolytic reaction mechanisms and the role of ortho-nitro groups in such processes (Park et al., 2019).

2. Synthesis of N-hydroxyindoles and Benzo[c]isoxazoles

The reaction of carbon nucleophiles with resin-bound 4-fluoro-3-nitrobenzoic acid, a similar compound to 3-Fluoro-2-nitrobenzoyl chloride, led to the creation of N-hydroxyindoles and benzo[c]isoxazoles (Stephensen & Zaragoza, 1999). This study showcases the application of fluoro-nitrobenzoic acids in solid-phase synthesis, contributing to the field of organic chemistry and drug discovery (Stephensen & Zaragoza, 1999).

3. Synthesis of 5-Nitrobenzoxazole Derivatives

Vosooghi et al. (2014) reported a novel route for synthesizing 5-nitrobenzoxazole derivatives using 2-fluoro-5-nitroaniline and benzoyl chloride derivatives. This study highlights the potential of fluoro-nitrobenzoyl chlorides in facilitating nucleophilic acyl substitution and intramolecular cyclization, contributing to the synthesis of complex organic compounds (Vosooghi et al., 2014).

4. Hydrolyses of Acid Derivatives

A study by Bentley (2015) focused on the hydrolyses of various acid derivatives, including fluoro- and chloroformates, and carboxylic acid halides. The research provides insights into the reaction mechanisms, rate constants, and solvent effects, which are crucial for understanding the behavior of compounds like 3-Fluoro-2-nitrobenzoyl chloride in solvolytic reactions (Bentley, 2015).

Safety And Hazards

The safety data sheet for a similar compound, 3-Nitrobenzoyl chloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-fluoro-2-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO3/c8-7(11)4-2-1-3-5(9)6(4)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFRPFIZSXRDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-nitrobenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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